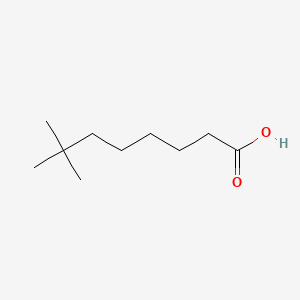
1-chloro-3-cyclohexylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-cyclohexylpropan-2-one is an organic compound that features a cyclohexyl group attached to a three-carbon chain with a chlorine atom and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-cyclohexylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 3-chloropropanone under controlled conditions. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-cyclohexylpropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: 3-cyclohexylpropan-2-ol or 3-cyclohexylpropan-2-amine.
Reduction: 1-chloro-3-cyclohexylpropan-2-ol.
Oxidation: 3-cyclohexylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-cyclohexylpropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-chloro-3-cyclohexylpropan-2-one exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In reduction reactions, the ketone group is converted to an alcohol, altering the compound’s chemical properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-cyclohexylpropan-2-one can be compared to other similar compounds, such as:
1-chloro-3-phenylpropan-2-one: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-chloro-3-methylpropan-2-one: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness: The presence of the cyclohexyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1-chloro-3-cyclohexylpropan-2-one can be achieved through the Friedel-Crafts acylation reaction of cyclohexanone with 1-chloro-2-propanone.", "Starting Materials": [ "Cyclohexanone", "1-chloro-2-propanone", "Anhydrous aluminum chloride", "Anhydrous ether", "Sodium bicarbonate", "Water" ], "Reaction": [ "Mix cyclohexanone and 1-chloro-2-propanone in anhydrous ether", "Add anhydrous aluminum chloride to the mixture and stir at room temperature for 2 hours", "Quench the reaction by adding a saturated solution of sodium bicarbonate", "Extract the organic layer with ether", "Wash the organic layer with water", "Dry the organic layer over anhydrous sodium sulfate", "Filter and evaporate the solvent to obtain 1-chloro-3-cyclohexylpropan-2-one" ] } | |
CAS-Nummer |
18956-04-2 |
Molekularformel |
C9H15ClO |
Molekulargewicht |
174.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



